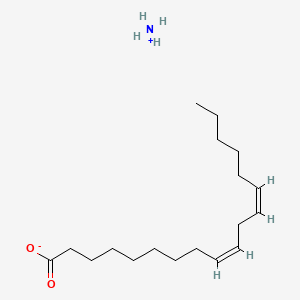

Ammonium linoleate

Descripción

Ammonium linoleate (C₁₈H₃₅NO₂) is the ammonium salt of linoleic acid, a polyunsaturated fatty acid with two double bonds (C18:2). It appears as a yellow paste with an ammoniacal odor and exhibits a density of 1.1 g/cm³, a pH of 9.5–9.8 (5% dispersion), and 82% total solids . It is soluble in water, ethanol, and methanol, and forms emulsions with hydrocarbons, oils, and waxes . Its primary applications include use as an emulsifying agent, detergent, and water-repellent finish in industrial formulations .

Propiedades

Número CAS |

7721-14-4 |

|---|---|

Fórmula molecular |

C18H35NO2 |

Peso molecular |

297.5 g/mol |

Nombre IUPAC |

azanium;(9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C18H32O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20);1H3/b7-6-,10-9-; |

Clave InChI |

KQLYFVFFPVJGRM-NBTZWHCOSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+] |

SMILES isomérico |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)[O-].[NH4+] |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)[O-].[NH4+] |

Otros números CAS |

7721-14-4 |

Origen del producto |

United States |

Análisis De Reacciones Químicas

Coordination with Metal Ions

Ammonium linoleate acts as an extractant for heavy metals like cobalt (Co²⁺) and nickel (Ni²⁺) in solvent extraction processes. The reaction involves:

Key Findings

-

Extracts >99% of Co(II) and Ni(II) from aqueous solutions at 298 K within 15 minutes at low metal concentrations (2.5–10 g/L) .

-

Thermodynamic parameters:

-

Selective extraction of Co(II) over Ni(II) occurs at higher metal concentrations (>10 g/L) .

Epoxidation and Hydrolysis

The linoleate anion undergoes enzymatic epoxidation via catalase/peroxidase-related hemoproteins (e.g., Anabaena fusion protein):

Hydrolysis Products

-

Stable 9,14-diols (major) and 9,10-diols (minor) via water addition .

-

Confirmed by isotopic labeling (¹⁸O₂ and H₂¹⁸O experiments) .

Mechanism

-

Homolytic cleavage of the hydroperoxide group precedes epoxide formation.

Autoxidation and Stabilization

Ammonium linoleate is prone to autoxidation in the presence of oxygen, but stabilization occurs in specific conditions:

| Condition | Reaction Outcome | Source |

|---|---|---|

| Solid-state (pure) | Rapid oxidation | |

| With lysine/arginine | Complete inhibition of oxidation | |

| Contaminated with NaCl | Reduced stabilization effect |

Key Factors

-

Crystal lattice arrangement : Basic amino acids (e.g., lysine) form salts with linoleate, preventing oxygen access to double bonds .

-

Infrared spectroscopy confirms ionic interactions (NH₄⁺ and COO⁻) in stabilized complexes .

Acid-Base Neutralization

As an acidic salt, ammonium linoleate reacts with bases:

Biochemical Pathways

In biological systems, linoleic acid (parent compound) undergoes enzymatic transformations:

-

Δ6-desaturase : Converts linoleate to γ-linolenic acid, a precursor for arachidonic acid .

-

Lipoxygenase : Catalyzes hydroperoxidation at C9 or C13 positions, enabling downstream signaling molecule synthesis .

Comparison with Analogous Salts

Industrial and Environmental Relevance

Comparación Con Compuestos Similares

Ammonium Oleate (C₁₈H₃₅NO₂)

Ammonium oleate, the ammonium salt of oleic acid (C18:1, one double bond), shares the same molecular formula as ammonium linoleate but differs in unsaturation. This structural variation impacts physical properties:

- Solubility: While ammonium linoleate emulsifies in both polar and non-polar solvents, ammonium oleate’s single double bond may reduce its compatibility with highly unsaturated systems.

- Applications: Both compounds serve as surfactants, but ammonium oleate is more commonly used in lubricants and corrosion inhibitors due to its lower oxidative instability compared to linoleate .

Ammonium Laurate (C₁₂H₂₅NO₂)

Ammonium laurate, derived from lauric acid (C12:0, saturated), has a shorter carbon chain, leading to distinct properties:

- Solubility : Higher water solubility due to the shorter chain and lack of unsaturation.

- Applications: Preferred in personal care products (e.g., shampoos) for its foaming capacity, unlike ammonium linoleate, which is tailored for industrial emulsification .

Comparison with Functionally Similar Compounds

Sorbitan Linoleate

Sorbitan linoleate, a non-ionic surfactant, differs in structure (sorbitol esterified with linoleic acid) and functionality:

- Emulsification: Unlike ammonium linoleate, sorbitan linoleate is oil-soluble and used in food-grade emulsions (e.g., baked goods) due to its non-ionic nature .

- Stability : Sorbitan esters exhibit higher thermal stability, making them suitable for high-temperature processes compared to ammonium salts .

Methyl Linoleate (C₁₉H₃₄O₂)

Methyl linoleate, the methyl ester of linoleic acid, contrasts with ammonium linoleate in reactivity and applications:

- Oxidation Sensitivity: Methyl linoleate is prone to autoxidation, limiting its use in coatings. Ammonium linoleate’s ionic nature enhances stability in aqueous systems .

- Biological Activity: Methyl linoleate acts as a mosquito pheromone and larvicide , whereas ammonium linoleate’s applications are primarily industrial .

Data Table: Key Properties of Ammonium Linoleate and Comparators

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.